An In-Depth Technical Guide to 4-Methoxy-2,6-dimethylpyridin-1-ium-1-olate for Advanced Research and Development
An In-Depth Technical Guide to 4-Methoxy-2,6-dimethylpyridin-1-ium-1-olate for Advanced Research and Development
This guide provides a comprehensive technical overview of 4-Methoxy-2,6-dimethylpyridin-1-ium-1-olate, a versatile heterocyclic compound with significant potential in pharmaceutical and chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core identifiers, physicochemical properties, synthesis protocols, key applications, and safety considerations of this important molecule.
Core Identifiers and Nomenclature
4-Methoxy-2,6-dimethylpyridin-1-ium-1-olate is a zwitterionic organic compound. It is more commonly known in scientific literature and chemical catalogs by its synonym, 4-Methoxy-2,6-dimethylpyridine N-oxide . This nomenclature reflects its structure as a pyridine ring where the nitrogen atom has been oxidized.
| Identifier | Value |
| CAS Number | 6890-59-1 |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | 4-methoxy-2,6-dimethyl-1-oxidopyridin-1-ium |
| Common Synonyms | 4-Methoxy-2,6-dimethylpyridine N-oxide, 4-Methoxy-2,6-lutidine N-oxide |
The pyridinium-1-olate nomenclature accurately describes the formal positive charge on the ring nitrogen and the negative charge on the oxygen atom, highlighting the molecule's dipolar nature. This electronic characteristic is fundamental to its reactivity and utility.
Physicochemical and Spectroscopic Profile
The introduction of the N-oxide functionality and the substituents on the pyridine ring significantly influences the compound's physical and chemical properties. While specific experimental data for 4-Methoxy-2,6-dimethylpyridine N-oxide is not extensively published, data from its close analog, 4-Methoxypyridine N-oxide, provides valuable insights.
| Property | Value (or estimate for 4-Methoxy-2,6-dimethylpyridine N-oxide) | Reference |
| Melting Point | 99-101 °C (for 4-methoxy-2,5-dimethylpyridine 1-oxide) | [1] |
| Boiling Point | Predicted: ~310-330 °C | |
| pKa (of conjugate acid) | Predicted: ~2.5-3.0 | |
| Solubility | Soluble in polar organic solvents. | [2] |
| Appearance | Expected to be a crystalline solid. |
Spectroscopic Data:
Spectroscopic analysis is critical for the identification and characterization of 4-Methoxy-2,6-dimethylpyridine N-oxide.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy group protons. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing N-oxide moiety.
-
¹³C NMR: The carbon NMR spectrum will reveal the chemical environments of the carbon atoms in the pyridine ring and the substituent groups. The C4 carbon attached to the methoxy group and the C2/C6 carbons attached to the methyl groups will have characteristic chemical shifts.[3]
-
IR Spectroscopy: The infrared spectrum will prominently feature a strong absorption band corresponding to the N-O stretching vibration, typically in the range of 1200-1300 cm⁻¹.
Synthesis and Purification
The synthesis of 4-Methoxy-2,6-dimethylpyridine N-oxide is typically achieved through the oxidation of the parent pyridine, 4-methoxy-2,6-dimethylpyridine. A common and effective method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in an acidic medium.
Experimental Protocol: N-Oxidation of 4-Methoxy-2,6-dimethylpyridine
This protocol is adapted from established procedures for the N-oxidation of substituted pyridines.[4]
Materials:
-
4-Methoxy-2,6-dimethylpyridine
-
m-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide
-
Dichloromethane (DCM) or Acetic Acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-2,6-dimethylpyridine in a suitable solvent like dichloromethane or acetic acid at 0-5 °C.[4]
-
Oxidant Addition: Slowly add a solution of m-CPBA in the same solvent to the cooled pyridine solution. If using hydrogen peroxide, it is typically added to a solution of the pyridine in acetic acid. The reaction is often exothermic and should be controlled by maintaining the temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours (typically 24 hours).[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acidic components. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure 4-Methoxy-2,6-dimethylpyridine N-oxide.
Causality in Experimental Choices:
-
The choice of a peroxy acid like m-CPBA is due to its electrophilic oxygen, which readily attacks the nucleophilic nitrogen of the pyridine ring.
-
The reaction is performed at a controlled temperature to prevent over-oxidation or side reactions.
-
The aqueous workup with a mild base is crucial to remove the acidic byproducts and unreacted reagents.
Diagram of Synthesis Workflow:
Caption: General workflow for the synthesis of 4-Methoxy-2,6-dimethylpyridin-1-ium-1-olate.
Key Applications in Research and Development
The unique electronic and steric properties of 4-Methoxy-2,6-dimethylpyridine N-oxide make it a valuable building block and reagent in organic synthesis and medicinal chemistry.
Intermediate in Pharmaceutical Synthesis
Pyridine N-oxide derivatives are crucial intermediates in the synthesis of various pharmaceuticals. The N-oxide group can be used to activate the pyridine ring for further functionalization or can be a key part of the final active pharmaceutical ingredient (API). For instance, related pyridine N-oxides are precursors in the synthesis of proton pump inhibitors.[5] The presence of the methoxy and dimethyl groups on the pyridine ring allows for fine-tuning of the molecule's properties, such as solubility and metabolic stability.[6]
Role in Catalysis
Chiral pyridine N-oxides have emerged as effective organocatalysts in asymmetric synthesis. The Lewis basic oxygen of the N-oxide can activate various reagents, enabling enantioselective transformations. The methoxy group in the 4-position of the pyridine ring can enhance the catalytic activity by increasing the electron density on the N-oxide oxygen.[7]
The Boekelheide Rearrangement
A significant reaction of 2-alkylpyridine N-oxides is the Boekelheide rearrangement. This reaction involves the treatment of the N-oxide with an anhydride (e.g., acetic anhydride) to functionalize the alkyl side chain. This rearrangement is a powerful tool for introducing functional groups at the methyl positions of 4-Methoxy-2,6-dimethylpyridine N-oxide, providing a pathway to more complex substituted pyridines.
Mechanism of the Boekelheide Rearrangement:
-
Acylation: The N-oxide oxygen attacks the anhydride, forming an O-acylpyridinium intermediate.
-
Deprotonation: A base (often the acetate anion) abstracts a proton from the methyl group at the 2-position.
-
[2][2]-Sigmatropic Rearrangement: The resulting intermediate undergoes a concerted[2][2]-sigmatropic rearrangement to form an acetoxy-methyl pyridine derivative.
Diagram of Boekelheide Rearrangement Mechanism:
Caption: Simplified mechanism of the Boekelheide rearrangement.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 4-Methoxy-2,6-dimethylpyridine N-oxide.
Hazard Identification:
-
Based on data for similar compounds, it may cause skin and eye irritation.[8]
-
It may be harmful if swallowed or inhaled.[8]
Handling and Personal Protective Equipment (PPE):
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
-
Avoid generating dust.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
The compound may be hygroscopic; therefore, storage under an inert atmosphere is recommended.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-Methoxy-2,6-dimethylpyridin-1-ium-1-olate (4-Methoxy-2,6-dimethylpyridine N-oxide) is a multifaceted compound with significant applications in modern organic synthesis and drug discovery. Its unique electronic properties, arising from the N-oxide functionality and ring substituents, make it a valuable tool for chemists. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel molecules and materials.
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